molecular formula C15H11NO B2808026 3-(phenylmethylidene)-1H-indol-2-one CAS No. 23772-61-4; 3359-49-7

3-(phenylmethylidene)-1H-indol-2-one

Cat. No.: B2808026
CAS No.: 23772-61-4; 3359-49-7
M. Wt: 221.259
InChI Key: SXJAAQOVTDUZPS-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(phenylmethylidene)-1H-indol-2-one is a significant compound in organic chemistry, known for its versatile applications in various fields. It is a derivative of indolin-2-one, featuring a benzylidene group at the 3-position. This compound is notable for its structural motif, which is embedded in many naturally occurring compounds and synthetic molecules used in pharmaceuticals, dyes, and other industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenylmethylidene)-1H-indol-2-one can be achieved through several methods. One of the most common methods is the Knoevenagel condensation of oxindole and aldehyde . This reaction typically involves the use of a base such as piperidine or pyridine in an organic solvent like ethanol or methanol. The reaction conditions often require refluxing the mixture for several hours to achieve the desired product.

Another method involves the palladium-catalyzed intramolecular hydroarylation of N-aryl-propiolamides . This method uses palladium as a catalyst and requires specific reaction conditions, including the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound often employs greener and cleaner approaches to address the limitations of traditional methods. For instance, metal-free conditions have been explored to avoid the high cost and toxicity associated with noble metal catalysts . Additionally, microfluidic photoreactor conditions have been used to enhance the efficiency and selectivity of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(phenylmethylidene)-1H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at different positions of the indolin-2-one ring, often using halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogens or electrophiles in the presence of a catalyst like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups into the indolin-2-one ring, enhancing its chemical diversity .

Comparison with Similar Compounds

3-(phenylmethylidene)-1H-indol-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its versatile reactivity and wide range of applications, making it a valuable compound in both research and industry.

Properties

CAS No.

23772-61-4; 3359-49-7

Molecular Formula

C15H11NO

Molecular Weight

221.259

IUPAC Name

3-benzylidene-1H-indol-2-one

InChI

InChI=1S/C15H11NO/c17-15-13(10-11-6-2-1-3-7-11)12-8-4-5-9-14(12)16-15/h1-10H,(H,16,17)

InChI Key

SXJAAQOVTDUZPS-JLHYYAGUSA-N

SMILES

C1=CC=C(C=C1)C=C2C3=CC=CC=C3NC2=O

solubility

not available

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of oxindole (49.5 g, 0.37 mole), benzaldehyde (50 ml, 0.5 mole) and piperidine (2 ml) in 500 ml of benzene is heated at reflux temperature, with removal of water, for one hour. Benzene is removed in vacuo and the residue is crystallized from ethanol to give 69.6 g of 3-benzylidene indolin-2-one (m.p. 177°-179°).
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